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Compound of Interest

Compound Name: RBM10-8

Cat. No.: B15144495 Get Quote

Welcome to the technical support center for challenges in cloning and expressing RNA-Binding

Motif Protein 10 (RBM10) isoforms. This resource is designed for researchers, scientists, and

drug development professionals to provide troubleshooting guidance and answers to frequently

asked questions encountered during experimentation with RBM10.

Frequently Asked Questions (FAQs)
Q1: What are the primary isoforms of RBM10 and how do they differ?

A1: RBM10 has several protein isoforms generated through alternative splicing of the RBM10

pre-mRNA. The most studied isoforms are designated as 1 through 4. The main variations

arise from the inclusion or exclusion of a 77-amino acid sequence encoded by exon 4 and the

selection of an alternative 5'-splice site that results in the presence or absence of a valine (Val)

residue at position 354.[1] Human cells typically express isoform 1 as the predominant form.[1]

Q2: What are the known functional differences between RBM10 isoforms?

A2: The functional distinctions between RBM10 isoforms are an active area of research. The

presence or absence of the exon 4-encoded region and the valine at position 354 can influence

the protein's RNA-binding affinity and its role in regulating alternative splicing of target genes.

[1] For example, a mutation at the V354 position has been shown to impact the alternative

splicing of NUMB, a key regulator of the Notch signaling pathway.[2] Some studies suggest that

different isoforms may have opposing effects on cell proliferation and apoptosis.
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Q3: In which cellular compartment is RBM10 typically localized?

A3: RBM10 is primarily a nuclear protein, consistent with its role in regulating pre-mRNA

splicing.[1] However, some studies have reported cytoplasmic localization under certain

conditions, which could be influenced by post-translational modifications or the specific isoform

being expressed.

Q4: What are the major signaling pathways regulated by RBM10?

A4: RBM10 is involved in several critical signaling pathways that control cell fate. It is known to

regulate the Notch signaling pathway by controlling the alternative splicing of NUMB, which in

turn affects cell proliferation.[3] Additionally, RBM10 can stabilize the tumor suppressor p53 by

interacting with and inhibiting its negative regulator, MDM2.[1][4]

Troubleshooting Guides
Cloning Challenges
Problem: Low or no yield of PCR product for a specific RBM10 isoform.

Possible Cause: The RBM10 coding sequence has a high GC content, which can impede

PCR amplification.

Troubleshooting Steps:

Optimize PCR Conditions: Use a high-fidelity DNA polymerase with a GC-enhancer

solution. Increase the denaturation temperature and/or time.

Primer Design: Design primers with a high melting temperature (Tm) and a GC content of

40-60%. Avoid secondary structures and primer-dimers.

Template Quality: Ensure you are using high-quality cDNA as a template. The choice of

tissue or cell line for RNA extraction is crucial, as isoform expression levels can vary.

Problem: Difficulty in distinguishing and isolating specific RBM10 isoforms.

Possible Cause: The high sequence similarity between isoforms makes specific amplification

challenging.
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Troubleshooting Steps:

Isoform-Specific Primers: Design primers that span the unique exon-exon junctions of

each isoform. For example, to amplify isoform 1, one primer should anneal within exon 4.

RT-PCR Analysis: Before cloning, perform a reverse transcription PCR (RT-PCR) with

isoform-specific primers to confirm the presence and relative abundance of the desired

isoform in your starting material.

Sequence Verification: After cloning, always sequence the entire insert to confirm you

have cloned the correct isoform without any mutations.

Expression and Purification Challenges
Problem: Low or no expression of recombinant RBM10 protein.

Possible Cause: Codon usage of the human RBM10 gene may not be optimal for the

expression host (e.g., E. coli). The protein may also be toxic to the host cells.

Troubleshooting Steps:

Codon Optimization: Synthesize the RBM10 coding sequence with codons optimized for

your expression system.

Expression System: If expressing in E. coli fails, consider using a mammalian or insect cell

expression system, which may provide better protein folding and post-translational

modifications.

Promoter and Induction: Use a vector with a strong, tightly regulated promoter. Optimize

induction conditions (e.g., lower temperature, shorter induction time) to reduce protein

toxicity and improve solubility.

Problem: Recombinant RBM10 forms inclusion bodies and is insoluble.

Possible Cause: High expression levels, lack of proper chaperones in the expression host,

and the intrinsic properties of the RBM10 protein can lead to aggregation.

Troubleshooting Steps:
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Lower Expression Temperature: Reduce the culture temperature (e.g., to 16-25°C) after

induction to slow down protein synthesis and promote proper folding.

Solubility-Enhancing Tags: Fuse a solubility-enhancing tag, such as Maltose Binding

Protein (MBP) or Glutathione S-Transferase (GST), to the N-terminus of RBM10.

Lysis Buffer Optimization: Include detergents (e.g., Triton X-100, NP-40) and additives like

glycerol or L-arginine in the lysis buffer to improve solubility.

Refolding Protocols: If the protein is in inclusion bodies, it may be necessary to denature

and then refold the protein using established protocols.

Problem: Inconsistent protein levels in Western Blots.

Possible Cause: Issues with sample preparation, protein transfer, or antibody incubation can

lead to variability. RBM10 also has an autoregulatory mechanism.

Troubleshooting Steps:

Sample Preparation: Ensure complete cell lysis using an appropriate buffer with fresh

protease inhibitors. Sonication can help shear DNA and improve lysis.

Protein Quantification: Accurately quantify protein concentration using a reliable method

like the BCA assay to ensure equal loading.

Transfer Efficiency: Verify protein transfer by staining the membrane with Ponceau S

before antibody incubation.

Antibody Optimization: Titrate the primary and secondary antibodies to find the optimal

concentrations.

Autoregulation: Be aware that RBM10 can regulate its own expression through alternative

splicing-coupled nonsense-mediated decay. Overexpression of RBM10 might lead to a

decrease in its own mRNA and protein levels.[5]

Data Presentation
Table 1: Overview of RBM10 Isoforms and their Characteristics
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Isoform Key Feature
Protein Length
(Amino Acids)

Common
Expression
System

Reported
Function

Isoform 1
Includes Exon 4

and Val354
930

Mammalian cells

(HEK293, HeLa)

Predominantly

expressed

isoform, involved

in splicing

regulation of

NUMB and p53

stabilization.[1]

Isoform 2

Excludes Exon 4,

includes Val at

equivalent

position

853 Rodent cells

Function under

investigation,

may have

different RNA

binding

specificities

compared to

isoform 1.

Isoform 3
Includes Exon 4,

excludes Val354
929 Less common

Functional

significance is

still being

explored.

Isoform 4
Excludes Exon 4

and Val354
852 Less common

Functional

significance is

still being

explored.

Experimental Protocols
Protocol 1: Western Blotting for RBM10

Sample Preparation:

Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and

phosphatase inhibitors.
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Sonicate the lysate on ice to shear DNA and clarify by centrifugation.

Determine protein concentration using a BCA assay.

SDS-PAGE and Transfer:

Denature 30 µg of protein per sample by boiling in Laemmli buffer.

Separate proteins on a 10% SDS-polyacrylamide gel.

Transfer proteins to a PVDF membrane.

Confirm transfer efficiency with Ponceau S staining.

Immunoblotting:

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

Incubate with a primary antibody against RBM10 (e.g., Cell Signaling Technology #18012)

overnight at 4°C.

Wash the membrane three times with TBST.

Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

Wash the membrane three times with TBST.

Detection:

Apply an ECL substrate and visualize the protein bands using a chemiluminescence

imaging system.

Protocol 2: Immunoprecipitation (IP) of RBM10
Lysate Preparation:

Prepare cell lysates as described in the Western Blotting protocol.

Pre-clearing:
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To reduce non-specific binding, incubate the lysate with protein A/G magnetic beads for 1

hour at 4°C.

Pellet the beads and transfer the supernatant to a new tube.

Immunoprecipitation:

Add the primary anti-RBM10 antibody to the pre-cleared lysate and incubate overnight at

4°C with rotation.

Add fresh protein A/G magnetic beads and incubate for 2-4 hours at 4°C.

Washing and Elution:

Pellet the beads and wash three to five times with ice-cold lysis buffer.

Elute the immunoprecipitated proteins by resuspending the beads in Laemmli buffer and

boiling for 5-10 minutes.

Analysis:

Analyze the eluted proteins by Western blotting.
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Caption: Experimental workflow for cloning and expressing RBM10 isoforms.

p53 Pathway Notch Pathway

RBM10

MDM2

inhibits

p53

binds to

Ubiquitination

E3 Ligase

Apoptosis &
Cell Cycle Arrest

activates

Proteasomal
Degradation

RBM10

NUMB pre-mRNA

regulates splicing

Proliferative NUMB Isoform
(Exon 9 inclusion)

inhibits inclusion

Suppressor NUMB Isoform
(Exon 9 skipping)

promotes skipping

Notch Receptor

less inhibition inhibits

Notch Signaling

activates

Cell Proliferation

promotes

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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